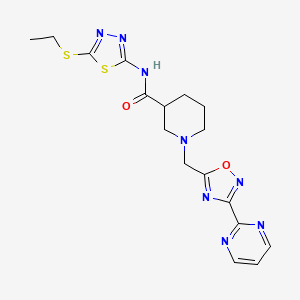![molecular formula C15H15F3N4O2 B2577531 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 1797351-33-7](/img/structure/B2577531.png)
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties and biological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclocondensation reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Oxan-4-yl Group: The oxan-4-yl group is introduced via a nucleophilic substitution reaction.
Formation of the Pyridine Ring: The pyridine ring is formed through a series of cyclization reactions involving appropriate precursors.
Final Coupling: The final step involves coupling the pyrazole and pyridine rings with the trifluoromethyl group under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave-assisted synthesis and green chemistry approaches can be employed to make the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antifungal and antibacterial agents.
Agrochemistry: The compound exhibits activity against various phytopathogenic fungi, making it useful in the development of fungicides.
Material Science: Its unique structural properties make it a candidate for the development of advanced materials.
Mécanisme D'action
The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to the ubiquinone-binding site (Q-site) of the mitochondrial complex II, interrupting electron transport in the mitochondrial respiratory chain.
Pathways Involved: This interruption prevents the production of adenosine triphosphate (ATP), leading to the inhibition of energy production in cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Methylpyridin-4-yl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- N-(Substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives
Uniqueness
N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical properties. Its ability to bind specifically to the Q-site of mitochondrial complex II sets it apart from other similar compounds .
Propriétés
IUPAC Name |
N-[1-(oxan-4-yl)pyrazol-4-yl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)13-2-1-10(7-19-13)14(23)21-11-8-20-22(9-11)12-3-5-24-6-4-12/h1-2,7-9,12H,3-6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRQAIYCRPXWAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyridazine](/img/structure/B2577449.png)



![4-{4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-2-yl}morpholine](/img/structure/B2577456.png)


![3-amino-4-(furan-2-yl)-6-(4-methoxyphenyl)-N-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2577459.png)
![3-chloro-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2577460.png)

![2-[[4-(4-Methoxyphenyl)sulfonylphenoxy]methyl]oxirane](/img/structure/B2577463.png)
![2-(4-ethoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)acetamide](/img/structure/B2577467.png)

![tert-butyl (2S,4S)-4-fluoro-2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B2577471.png)
